molecular formula C8H5ClF2O B8424418 Difluoro-4-chlorophenylacetaldehyde

Difluoro-4-chlorophenylacetaldehyde

Cat. No. B8424418
M. Wt: 190.57 g/mol
InChI Key: HWPOMOCUUKVVGK-UHFFFAOYSA-N
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Patent
US05622954

Procedure details

A stirring solution of 7.0 grams (0.055 mole) of oxalyl chloride in 125 mL of methylene chloride is cooled to -60° C., and a solution of 9.5 grams (0.120 mole) of dimethyl sulfoxide in 25 mL of methylene chloride is added dropwise during a five minute period. Upon completion of addition, the reaction mixture is stirred at -60° C. for about 10 minutes, and then a solution of 9.6 grams (0.050 mole) of 2,2-difluoro-2-(4-chlorophenyl)ethanol in 25 mL of methylene chloride is added dropwise during a five minute period. Upon completion of addition, the reaction mixture is stirred for 15 minutes, and 25.5 grams (0.250 mole) of triethylamine is added while maintaining the reaction mixture temperature at -60° C. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature, and 150 mL of water is added. The mixture is stirred for 10 minutes, and the organic layer is separated. The aqueous layer is washed with 100 mL of methylene chloride. The methylene chloride wash and the organic layer are combined, and the combination is washed with 100 mL of water and then with 100 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding difluoro-4-chlorophenylacetaldehyde.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]([F:22])([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[CH2:13][OH:14].C(N(CC)CC)C>C(Cl)Cl.O>[F:22][C:12]([F:11])([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
FC(CO)(C1=CC=C(C=C1)Cl)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at -60° C. for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature at -60° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The aqueous layer is washed with 100 mL of methylene chloride
WASH
Type
WASH
Details
The methylene chloride wash
WASH
Type
WASH
Details
the combination is washed with 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C=O)(C1=CC=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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